

Application Notes and Protocols for (3-Aminopyridin-2-yl)methanol Derivatives

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Compound of Interest

Compound Name: (3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of **(3-Aminopyridin-2-yl)methanol** derivatives, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Biological Activities and Potential Applications

(3-Aminopyridin-2-yl)methanol and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The unique structural features of the aminopyridine scaffold allow for diverse functionalization, leading to compounds with potent and selective biological effects. These derivatives have emerged as valuable building blocks in medicinal chemistry, particularly in the development of novel therapeutic agents.

The primary areas of investigation for these compounds include:

- **Anticancer Activity:** Many derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the lung, breast, liver, and brain. Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation, as well as the induction of DNA damage and apoptosis.
- **Kinase Inhibition:** A significant number of **(3-Aminopyridin-2-yl)methanol** derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of

cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Specific kinases targeted by these derivatives include Monopolar Spindle 1 (MPS1), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and c-Met.^{[1][2]}

- **Antimicrobial Activity:** Certain derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.
- **TRPV3 Antagonism:** Some (pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), indicating their potential in treating pain and inflammation.^{[3][4]}

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various **(3-Aminopyridin-2-yl)methanol** derivatives and related compounds from the cited literature.

Table 1: Anticancer Activity of Selected Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 12 (3-aminoimidazo[1,2-α]pyridine derivative)	HT-29	4.15 ± 2.93	
Compound 14 (3-aminoimidazo[1,2-α]pyridine derivative)	B16F10	21.75 ± 0.81	
Compound 9a (pyridothienopyrimidine derivative)	HepG-2	1.27	[5]
Compound 9a (pyridothienopyrimidine derivative)	MCF-7	10.80	[5]
Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile derivative)	Glioblastoma cells	Potent activity	[6][7]
Compound 7b (3-cyanopyridine-2-(1H)-thione derivative)	A549	Most potent	[8]
Compound 8a (3-cyano-2(1H)-pyridone derivative)	A549	Most potent	[8]
3-aminopyridine-2-carboxaldehyde thiosemicarbazone	L1210 leukemia	Active at 40 mg/kg	[9]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone	L1210 leukemia	Active at 10 mg/kg	[9]
Compound IIB (pyridin-3-yl-pyrimidin-	A549	0.229	[10]

2-yl-aminophenyl-
amide derivative)

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound	Target Kinase	IC50 (μM)	Reference
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2)	MPS1, Aurora kinases	Ligand efficient inhibitor	[1]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3)	MPS1, CHK1, PKCζ, PKA	Reasonable activity	[1]
Compound 9a (pyridothienopyrimidine derivative)	EGFRWT	0.021	
Compound 9a (pyridothienopyrimidine derivative)	EGFRL858R	0.053	[5]
Compound 9a (pyridothienopyrimidine derivative)	EGFRT790M	0.081	[5]
(S)-24o (2-aminopyridine-3-carboxamide derivative)	c-Met	0.022	[2]

Table 3: Other Biological Activities

Compound	Biological Target/Activity	IC50 (μM) / MIC (μg/mL)	Reference
cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (74a)	TRPV3 Antagonist	0.38	[3]
Compound 6c, 8b, 9a, 9b (pyridothienopyrimidine derivatives)	Antimicrobial	MIC: 4–16	[5]

Experimental Protocols

General Synthesis of (3-Aminopyridin-2-yl)methanol Derivatives

A common synthetic route to produce derivatives involves the modification of the core **(3-Aminopyridin-2-yl)methanol** structure. The following is a generalized protocol based on common synthetic strategies.

Protocol 3.1.1: Synthesis of Pyrido-fused Pyrimido[2,1-a]isoindol-7-ones

- Reduction: Reduce the commercially available (aminopyridinyl)(aryl)methanones.
- Mitsunobu Reaction: React the resulting alcohol with phthalimide under Mitsunobu conditions.
- Cyclodehydration: Perform an acid-catalyzed cyclodehydration to yield the final pyrido-fused pyrimido[2,1-a]isoindol-7-one product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 3.2.1: MTT Assay for Cytotoxicity

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases.

Protocol 3.3.1: In Vitro Kinase Inhibition Assay

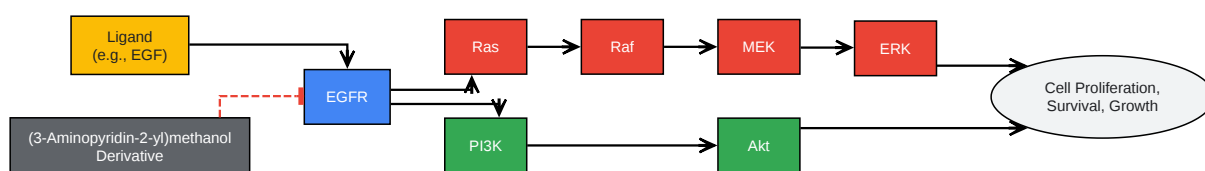
- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution.
- **Compound Addition:** Add the test compound at various concentrations to the reaction mixture.

- **Reaction Initiation and Incubation:** Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set period.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., EDTA).
- **Detection:** Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods such as radioactivity-based assays (^{32}P -ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

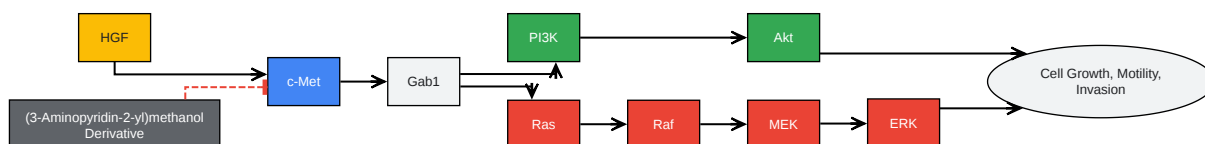
Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by **(3-Aminopyridin-2-yl)methanol** derivatives in the context of cancer therapy.



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Caption: EGFR signaling pathway and its inhibition.

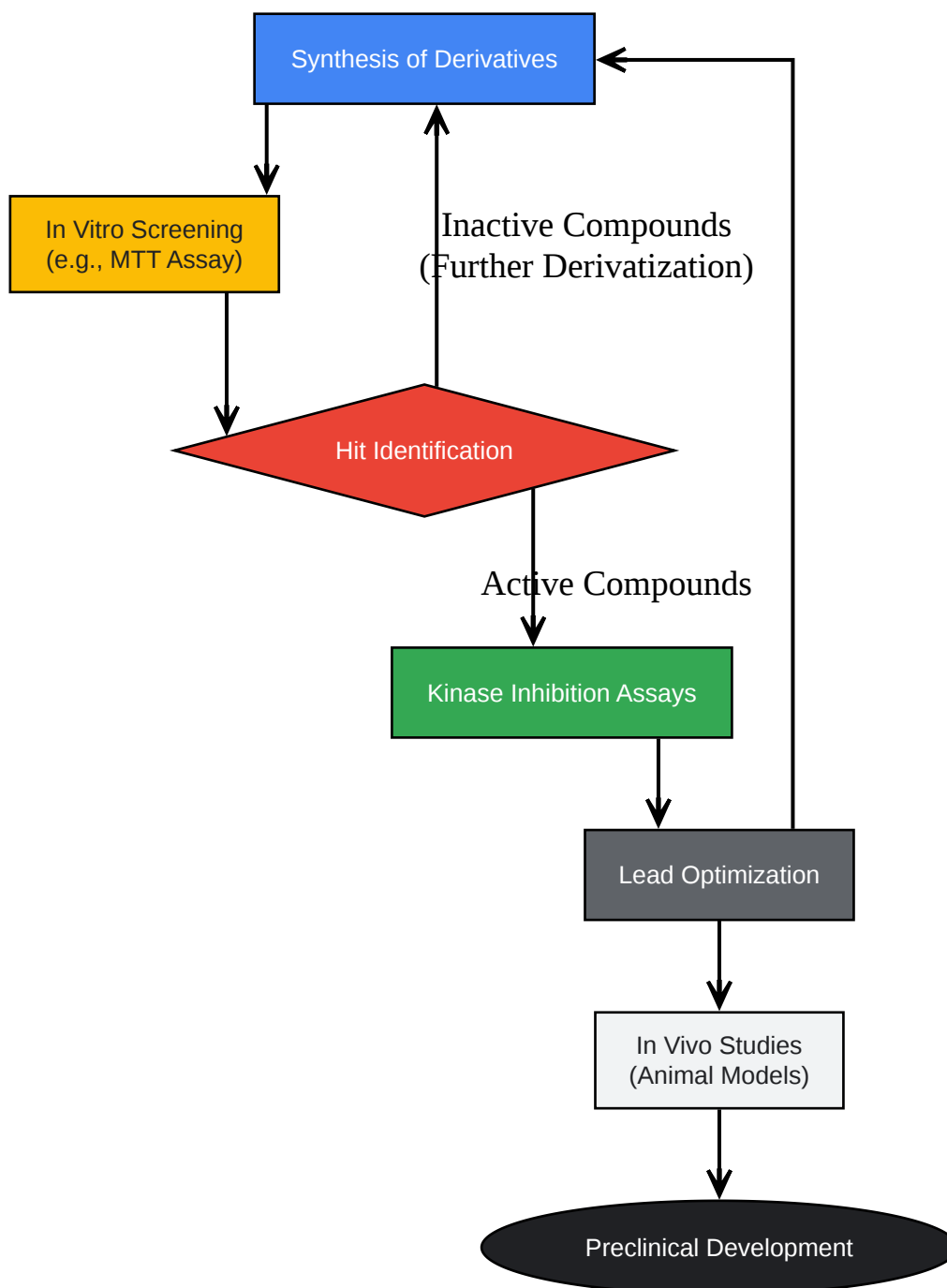


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Caption: HGF/c-Met signaling pathway and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel **(3-Aminopyridin-2-yl)methanol** derivatives as potential therapeutic agents.



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Caption: Drug discovery workflow for new derivatives.

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